molecular formula C16H16Cl2N2O2 B1384993 N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide CAS No. 1020054-83-4

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide

Cat. No.: B1384993
CAS No.: 1020054-83-4
M. Wt: 339.2 g/mol
InChI Key: RHDLYTOJGQWIEV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is an organic compound characterized by the presence of an aminophenyl group and a dichlorophenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide typically involves the following steps:

    Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butyric acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Dichlorophenoxy Group: The next step involves the introduction of the 2,4-dichlorophenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the butanamide intermediate with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide.

    Attachment of the Aminophenyl Group: The final step involves the attachment of the 4-aminophenyl group through an amide bond formation. This can be achieved by reacting the intermediate with 4-aminobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichlorophenoxy group can be reduced to form the corresponding phenol.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: It can be used to study the effects of phenoxy and aminophenyl groups on biological systems.

    Industrial Processes: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The dichlorophenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-4-phenoxybutanamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    N-(4-Aminophenyl)-4-(2-chlorophenoxy)-butanamide: Contains only one chlorine atom, which may result in different chemical and biological properties.

Uniqueness

N-(4-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is unique due to the presence of both the aminophenyl and dichlorophenoxy groups, which confer specific chemical reactivity and biological activity. The dichloro substitution enhances its potential for various chemical reactions and may improve its efficacy in biological applications.

Properties

IUPAC Name

N-(4-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDLYTOJGQWIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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